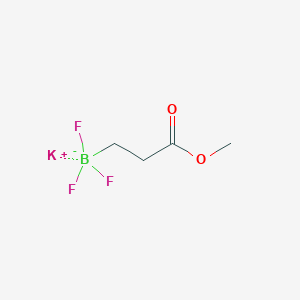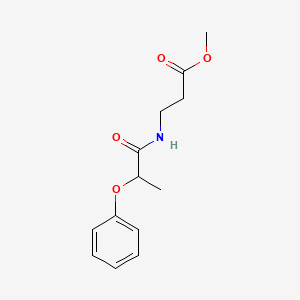
1-Ciclopropil-3-fenilpiperazina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Cyclopropyl-3-phenylpiperazine involves several steps. One of the most common methods is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-3-phenylpiperazine is C13H18N2 . The InChI code is 1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 .Chemical Reactions Analysis
The chemical reactions involving 1-Cyclopropyl-3-phenylpiperazine are complex and varied. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
1-Cyclopropyl-3-phenylpiperazine has a molecular weight of 202.3 . It is a neat product that should be stored at +4°C in room temperature .Aplicaciones Científicas De Investigación
Investigación en Neurociencia
1-Ciclopropil-3-fenilpiperazina se utiliza en la investigación en neurociencia como material de referencia para estándares analíticos. Ayuda en el estudio de los trastornos neurológicos y el desarrollo de tratamientos para afecciones como la depresión, el Parkinson y la esquizofrenia .
Farmacología
En farmacología, este compuesto se explora por su potencial como potenciador de la permeación intestinal. Se estudia su capacidad para mejorar la biodisponibilidad oral de los terapéuticos macromoleculares al facilitar su absorción a través del epitelio intestinal .
Química Analítica
Los químicos analíticos emplean this compound en el análisis cualitativo y cuantitativo de materiales. Sirve como estándar en varios métodos cromatográficos, incluidos HPLC y GC-MS, para garantizar un análisis de datos preciso y confiable .
Química Medicinal
Los químicos medicinales investigan los derivados del compuesto por su potencial como candidatos a fármacos. El grupo ciclopropilo en particular es de interés debido a su capacidad para influir en la estabilidad metabólica y la potencia de los productos farmacéuticos .
Mecanismo De Acción
Target of Action
1-Cyclopropyl-3-phenylpiperazine is a chemical compound that belongs to the family of piperazine derivatives
Mode of Action
. This means they can either enhance or inhibit the activity of these receptors, leading to various physiological effects.
Biochemical Pathways
. These pathways are involved in the transmission of signals in the nervous system and the perception of pain, respectively.
Análisis Bioquímico
Biochemical Properties
1-Cyclopropyl-3-phenylpiperazine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with dopamine receptors, specifically the D2 and D3 subtypes, acting as a partial agonist or antagonist . This interaction influences the release and uptake of dopamine, thereby affecting various neurological processes. Additionally, 1-Cyclopropyl-3-phenylpiperazine has been shown to interact with other biomolecules such as serotonin receptors, further highlighting its role in neurotransmission .
Cellular Effects
The effects of 1-Cyclopropyl-3-phenylpiperazine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving dopamine and serotonin . This compound can alter gene expression related to neurotransmitter synthesis and release, thereby modulating cellular metabolism. In neuronal cells, 1-Cyclopropyl-3-phenylpiperazine can impact synaptic plasticity and neurogenesis, contributing to its potential therapeutic applications in neurological disorders .
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-3-phenylpiperazine exerts its effects through binding interactions with dopamine and serotonin receptors . By acting as a partial agonist or antagonist, it modulates the activity of these receptors, leading to changes in intracellular signaling cascades. This modulation can result in the inhibition or activation of specific enzymes, ultimately affecting gene expression and protein synthesis . The compound’s ability to cross the blood-brain barrier further enhances its efficacy in targeting central nervous system disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-3-phenylpiperazine have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 1-Cyclopropyl-3-phenylpiperazine can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-3-phenylpiperazine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors . At higher doses, it can induce adverse effects such as motor impairment and neurotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-Cyclopropyl-3-phenylpiperazine is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of dopamine and serotonin. This interaction can influence metabolic flux and alter metabolite levels, thereby affecting overall neurotransmitter balance .
Transport and Distribution
Within cells and tissues, 1-Cyclopropyl-3-phenylpiperazine is transported and distributed through various mechanisms. It can interact with transporters such as the dopamine transporter, facilitating its uptake into neuronal cells . Additionally, binding proteins may play a role in its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Cyclopropyl-3-phenylpiperazine is crucial for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments such as synaptic vesicles through targeting signals . Post-translational modifications may also influence its localization, further modulating its effects on cellular processes .
Propiedades
IUPAC Name |
1-cyclopropyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJDZNKWCJHXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



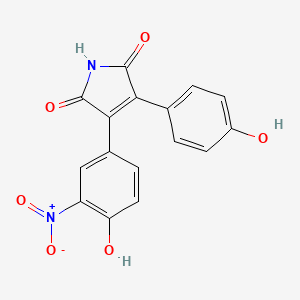
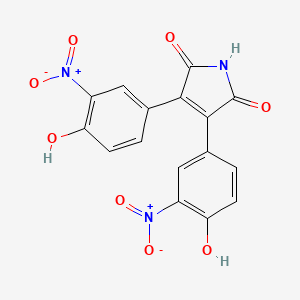
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)



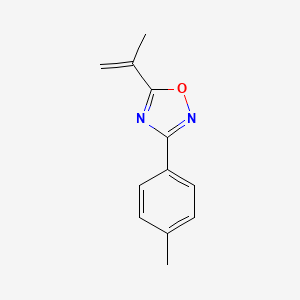
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)


